

1-Bromo-2-methylhexane chemical structure and bonding

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Compound of Interest

Compound Name: 1-Bromo-2-methylhexane

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An In-depth Technical Guide to **1-Bromo-2-methylhexane**: Structure, Bonding, and Applications

Abstract

1-Bromo-2-methylhexane is a halogenated alkane that serves as a valuable intermediate and building block in organic synthesis. Its structure, characterized by a chiral center and a reactive carbon-bromine bond, makes it a versatile reagent for introducing a 2-methylhexyl group into various molecular frameworks. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and synthetic utility. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for research and application purposes.

Chemical Structure and Stereochemistry

1-Bromo-2-methylhexane is a primary alkyl halide with the chemical formula $C_7H_{15}Br$.^{[1][2]} Its structure consists of a hexane backbone with a methyl group attached to the second carbon atom and a bromine atom attached to the first.

The IUPAC name for this compound is **1-bromo-2-methylhexane**.^[2] A critical feature of its structure is the presence of a chiral center at the second carbon atom (C2), the point of attachment for the methyl group. This chirality means that **1-Bromo-2-methylhexane** can exist as a pair of enantiomers: (S)-**1-bromo-2-methylhexane** and (R)-**1-bromo-2-methylhexane**.^[1]

[3] The specific stereoisomer can significantly influence its interactions in chiral environments, a crucial consideration in drug development and stereoselective synthesis.

Caption: Skeletal structure of **1-Bromo-2-methylhexane**, with the chiral center at C2 marked with an asterisk.

Bonding and Molecular Geometry

The bonding in **1-Bromo-2-methylhexane** is characterized by single covalent bonds. The carbon atoms in the hexane chain are sp^3 hybridized, resulting in a tetrahedral geometry around each carbon atom.

Key bonding features include:

- **C-C and C-H Bonds:** These are standard nonpolar covalent bonds that form the hydrocarbon backbone of the molecule.
- **C-Br Bond:** The bond between the first carbon atom (C1) and the bromine atom is a polar covalent bond. Bromine is more electronegative than carbon, which creates a partial negative charge (δ^-) on the bromine atom and a partial positive charge (δ^+) on the C1 carbon. This polarization makes the C1 atom electrophilic and susceptible to attack by nucleophiles, which is the basis of its chemical reactivity.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **1-Bromo-2-methylhexane** are essential for its identification, purification, and use in quantitative studies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Bromo-2-methylhexane**.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₅ Br	[1][2][4]
Molecular Weight	179.10 g/mol	[1][2][5]
Boiling Point	170.18°C (estimate)	[4][5][6]
Density	1.1337 g/cm ³ (estimate)	[4][5][6]
Refractive Index	1.4339 (estimate)	[4][5][6]
CAS Number	101258-57-5	[2][4][5]

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of **1-Bromo-2-methylhexane**. While specific spectra depend on the experimental conditions, characteristic features are known.

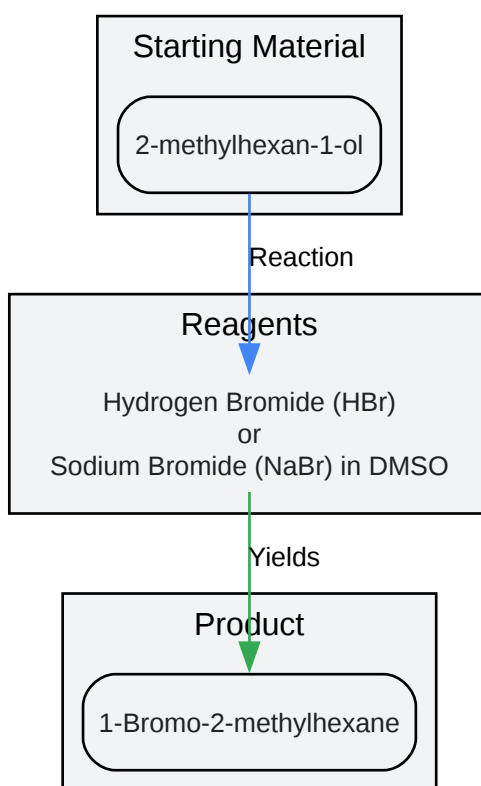
Spectroscopy Type	Key Features	Reference(s)
¹³ C NMR	Spectra are available for this compound, allowing for the identification of the seven distinct carbon environments.	[2]
Mass Spec.	GC-MS data is available, typically showing a molecular ion peak and a characteristic isotopic pattern due to bromine.	[2]
IR Spectroscopy	Vapor phase IR spectra are available, which would show characteristic C-H stretching and bending vibrations.	[2]

Synthesis and Reactivity

1-Bromo-2-methylhexane is primarily used as an alkylating agent in organic synthesis.^[4] Its synthesis and subsequent reactions are fundamental to its application.

Synthesis

A common method for synthesizing **1-Bromo-2-methylhexane** is from its corresponding alcohol, 2-methylhexan-1-ol. This transformation can be achieved using various brominating agents.



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Caption: General workflow for the synthesis of **1-Bromo-2-methylhexane** from 2-methylhexan-1-ol.

Reactivity

As a primary alkyl halide, **1-Bromo-2-methylhexane** is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. The electrophilic C1 carbon is readily attacked by a wide range of nucleophiles, while the bromide ion serves as a good leaving group.

Caption: Logical flow of an S_N2 reaction involving **1-Bromo-2-methylhexane** (R-Br) and a nucleophile (Nu:).

Experimental Protocols

Synthesis of 1-Bromo-2-methylhexane from 2-methylhexan-1-ol

This protocol describes a representative procedure for the synthesis of **1-Bromo-2-methylhexane**.

Materials:

- 2-methylhexan-1-ol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H_2SO_4)
- Anhydrous Calcium Chloride ($CaCl_2$)
- Sodium Bicarbonate ($NaHCO_3$) solution
- Dichloromethane (CH_2Cl_2)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 2-methylhexan-1-ol and 48% hydrobromic acid.
- **Catalysis:** Slowly add concentrated sulfuric acid to the cooled flask while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After cooling, transfer the mixture to a separatory funnel. Remove the lower aqueous layer.
- **Washing:** Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water again to neutralize any remaining acid.
- **Drying:** Dry the organic layer over anhydrous calcium chloride.
- **Purification:** Decant the dried liquid and purify by fractional distillation to obtain **1-Bromo-2-methylhexane**. The fraction boiling around 170°C should be collected.[4][6]

Applications in Drug Development and Research

While **1-Bromo-2-methylhexane** is not typically an active pharmaceutical ingredient itself, it is a key intermediate in the synthesis of more complex molecules. Its primary role is to introduce the lipophilic 2-methylhexyl side chain. This moiety can be important for modulating a drug candidate's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability.

Its utility in research is primarily as an alkylating agent to build carbon skeletons for novel compounds that are then screened for biological activity.

Safety Information

1-Bromo-2-methylhexane is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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